molecular formula C9H6F4O3 B15312853 2-Fluoro-5-(trifluoromethyl)mandelic acid

2-Fluoro-5-(trifluoromethyl)mandelic acid

Cat. No.: B15312853
M. Wt: 238.14 g/mol
InChI Key: PIEPTZJJJAHBTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of aromatic compounds using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoroiodomethane in aromatic coupling reactions .

Industrial Production Methods

Industrial production methods for such fluorinated compounds often involve large-scale reactions using specialized equipment to handle the highly reactive and sometimes hazardous reagents. The use of antimony fluoride or sulfur tetrafluoride for trifluoromethylation is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)mandelic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Bismuth compounds.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a wide range of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylmandelic acid: Similar in structure but lacks the fluorine atom at the 2-position.

    Fluoromandelic acid: Contains a fluorine atom but lacks the trifluoromethyl group.

    Trifluoromethylphenylacetic acid: Similar functional groups but different core structure.

Uniqueness

2-Fluoro-5-(trifluoromethyl)mandelic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in applications requiring high stability and specific reactivity .

Properties

Molecular Formula

C9H6F4O3

Molecular Weight

238.14 g/mol

IUPAC Name

2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C9H6F4O3/c10-6-2-1-4(9(11,12)13)3-5(6)7(14)8(15)16/h1-3,7,14H,(H,15,16)

InChI Key

PIEPTZJJJAHBTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(C(=O)O)O)F

Origin of Product

United States

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